molecular formula C23H27N3O7 B12639277 methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate

methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate

Cat. No.: B12639277
M. Wt: 457.5 g/mol
InChI Key: MICPYFIILVNKIH-ZDUSSCGKSA-N
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Description

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a quinoline moiety fused with a dioxolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions to introduce the dioxolo ring and other functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Oxolinic Acid: A quinoline derivative with similar structural features and antibacterial properties.

    Nalidixic Acid: Another quinoline compound with antibacterial activity, often compared to oxolinic acid.

    Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 1-[(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]propanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H27N3O7/c1-4-25-11-16(20(27)15-9-18-19(10-17(15)25)33-12-32-18)21(28)24-13(2)22(29)26-7-5-14(6-8-26)23(30)31-3/h9-11,13-14H,4-8,12H2,1-3H3,(H,24,28)/t13-/m0/s1

InChI Key

MICPYFIILVNKIH-ZDUSSCGKSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C)C(=O)N4CCC(CC4)C(=O)OC

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C)C(=O)N4CCC(CC4)C(=O)OC

Origin of Product

United States

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